molecular formula C8H6N2O5 B1587431 2-Carbamoyl-6-nitrobenzoic Acid CAS No. 65911-46-8

2-Carbamoyl-6-nitrobenzoic Acid

Cat. No.: B1587431
CAS No.: 65911-46-8
M. Wt: 210.14 g/mol
InChI Key: QYLIVYPDIARSHA-UHFFFAOYSA-N
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Description

2-Carbamoyl-6-nitrobenzoic Acid (CAS: 65911-46-8) is a nitro-substituted benzoic acid derivative with the molecular formula C₈H₆N₂O₅ . Its structure features a nitro group (-NO₂) at the 6-position and a carbamoyl group (-CONH₂) at the 2-position of the benzene ring (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or functionalized aromatic systems. For instance, derivatives of 2-carbamoylbenzoic acids are precursors for pyrimidine-containing compounds, as demonstrated in the synthesis of substituted 2-(pyrimidin-2-yl)-benzoic acids .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-carbamoyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c9-7(11)4-2-1-3-5(10(14)15)6(4)8(12)13/h1-3H,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLIVYPDIARSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404659
Record name 2-Carbamoyl-6-nitrobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65911-46-8
Record name 2-Carbamoyl-6-nitrobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CARBAMOYL-6-NITROBENZOIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-carbamoyl-6-nitrobenzoic acid typically involves the nitration of a suitable benzoic acid derivative followed by the introduction of the carbamoyl group. One common method involves the nitration of methyl benzoate to form methyl 2-nitrobenzoate, which is then hydrolyzed to yield 2-nitrobenzoic acid. The final step involves the conversion of the nitro group to a carbamoyl group through a series of reactions involving reagents such as ammonia or urea under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, hydrolysis, and carbamoylation, with careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyl-6-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-carbamoyl-6-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Carbamoyl-6-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-carbamoyl-6-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo redox reactions, generating reactive intermediates that can affect cellular processes. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at 2-Position Molecular Formula CAS Number Key Characteristics
This compound -CONH₂ (carbamoyl) C₈H₆N₂O₅ 65911-46-8 High polarity due to -CONH₂; potential hydrogen-bonding capacity .
2-Methyl-6-nitrobenzoic Acid -CH₃ (methyl) C₈H₇NO₄ N/A Lower polarity; methyl group enhances lipophilicity .
2-Chloro-6-nitrobenzoic Acid -Cl (chloro) C₇H₄ClNO₄ 5344-49-0 Electrophilic reactivity; used in nucleophilic substitution reactions .
2-(Methoxycarbonyl)-6-nitrobenzoic Acid -COOCH₃ (methoxycarbonyl) C₉H₇NO₆ 16533-45-2 Ester group allows for hydrolysis to carboxylic acid; common in prodrug design .

Physicochemical Properties

  • Polarity and Solubility : The carbamoyl group in this compound increases its polarity compared to methyl or chloro analogs, likely improving solubility in polar solvents like DMSO or water. In contrast, 2-Methyl-6-nitrobenzoic Acid is more lipophilic, favoring organic solvents .
  • Acidity : The nitro group at the 6-position strongly withdraws electrons, enhancing the acidity of the carboxylic acid group across all analogs. However, the electron-withdrawing carbamoyl group in this compound may further lower the pKa compared to the methyl-substituted derivative .

Biological Activity

2-Carbamoyl-6-nitrobenzoic acid (C6H6N2O4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a carbamoyl group and a nitro group attached to a benzoic acid backbone. The presence of these functional groups contributes to its reactivity and biological activity. The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular components, while the carbamoyl group can engage in hydrogen bonding with target molecules, influencing their activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : It may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. For instance, the nitro group can be reduced to generate reactive species that can covalently bind to DNA, resulting in cellular damage and apoptosis in certain contexts .
  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They often require activation within microbial cells to exert their effects, producing toxic intermediates that disrupt cellular function .
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory mediators such as iNOS and COX-2, suggesting its utility in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It acts against various microorganisms through mechanisms similar to other nitro compounds. Upon reduction, it generates reactive intermediates that can damage microbial DNA and proteins, leading to cell death .

Anti-inflammatory Activity

The compound has been demonstrated to inhibit key inflammatory pathways. Studies have shown that it can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β, indicating its potential as an anti-inflammatory agent .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various nitro compounds, including this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that this compound effectively inhibited the expression of iNOS in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential for therapeutic application in inflammatory diseases .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntimicrobialDNA damage via reactive intermediates
Anti-inflammatoryInhibition of iNOS and COX-2
Enzyme InteractionModulation of biochemical pathways through receptor binding

Table 2: Comparative MIC Values of Nitro Compounds

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
This compound3216
Metronidazole168
Chloramphenicol84

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.